Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-
Description
The compound "Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-" (CAS: 2101192-19-0) is a structurally complex pentanoic acid derivative. Its molecular formula is C₁₅H₂₈N₂O₅S (MW: 348.4582 g/mol), featuring a pentanoic acid backbone substituted at the 5th carbon with an amide-linked butyl chain . Key functional groups include:
- A tert-butoxycarbonyl (Boc) -protected amine at the (2S)-position.
- A methylthio (-SMe) group at the 4th position of the butyl chain.
- A ketone (1-oxo) group on the butyl backbone.
This compound is synthesized via peptide coupling strategies, leveraging Boc protection for amine stability .
Properties
IUPAC Name |
5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S/c1-15(2,3)22-14(21)17-11(8-10-23-4)13(20)16-9-6-5-7-12(18)19/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKYLQHLKUHOD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
- The amino group of the 2-amino acid side chain is protected using di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) in solvents such as dichloromethane or dioxane.
- This step yields the tert-butoxycarbonyl-protected amino acid intermediate, increasing stability and facilitating selective reactions.
Peptide Bond Formation (Amide Coupling)
The key amide bond between the pentanoic acid and the amino side chain is formed using peptide coupling reagents such as:
- Carbodiimides (e.g., DCC, EDC)
- Additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve coupling efficiency and reduce racemization.
Coupling is typically performed in anhydrous solvents like DMF, DCM, or THF at low temperatures to maintain stereochemical integrity.
Introduction of the Methylthio Group
The methylthio substituent at the 4-position of the butyl side chain can be introduced by:
- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) with sodium methylthiolate (NaSCH3).
- Alternatively, thiol-alkylation of a free thiol precursor with methyl iodide or methyl triflate.
This step requires inert atmosphere conditions to prevent oxidation of the sulfur atom.
Final Deprotection and Purification
- After assembly, the Boc protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
- The compound is then purified by crystallization or chromatography (e.g., reverse-phase HPLC).
- Drying under vacuum over phosphorus pentoxide or molecular sieves ensures removal of moisture and volatile impurities.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, NaHCO3/TEA, DCM | Boc-protected amino acid | Mild basic conditions, room temp |
| 2 | Amide Coupling | DCC/EDC + HOBt or HOAt, DMF, low temp | Formation of amide bond | Minimize racemization |
| 3 | Methylthio Introduction | NaSCH3, inert atmosphere, suitable leaving group | Substitution to introduce methylthio group | Avoid sulfur oxidation |
| 4 | Boc Deprotection | TFA/DCM | Removal of Boc protecting group | Acidic conditions |
| 5 | Purification | Crystallization or RP-HPLC | Pure target compound | Drying under vacuum |
Research Findings and Optimization Notes
- Yield Optimization : Use of coupling additives such as HOAt significantly improves yield and stereochemical purity by suppressing racemization during amide bond formation.
- Side-Chain Stability : The methylthio group is sensitive to oxidation; therefore, reactions are carried out under inert atmosphere (nitrogen or argon) and with degassed solvents.
- Protecting Group Strategy : Boc protection is preferred due to its stability under coupling conditions and ease of removal under mild acidic conditions.
- Purification : Final product purification by reverse-phase high-performance liquid chromatography (RP-HPLC) ensures removal of side products and unreacted starting materials, critical for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Catalysts: Various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Amides: From nucleophilic substitution reactions.
Scientific Research Applications
Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as those involved in metabolism or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Pentanoic Acid Derivatives
Key Observations :
- Boc Protection : The target compound shares Boc-protected amines with intermediates in peptide synthesis (e.g., CAS 72072-06-1 ), enhancing stability during reactions.
- Thioether vs. Thiazolidinone: The methylthio group in the target compound contrasts with sulfur-containing heterocycles (e.g., thiazolidinone in ), which influence redox reactivity and bioactivity .
- Pharmaceutical Analogs: Nebostinel () and JWH-018 metabolites () highlight the role of pentanoic acid derivatives in drug design and metabolism.
Physicochemical Properties
Table 2: Physicochemical Properties Comparison
Key Findings :
- Volatility: The target compound’s Boc group and amide linkages likely reduce volatility compared to simpler carboxylic acids (e.g., pentanoic acid in ) .
- Hydrogen Bonding: The free carboxylic acid in pentanoic acid enables strong H-bonding (high boiling point), while the target compound’s protected amine and methylthio group may limit this .
Biological Activity
Pentanoic acid, specifically the compound with the IUPAC name 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]- , is a synthetic organic compound notable for its potential biological activities. It is categorized under specialty materials and has a molecular formula of with a CAS number of 83732-78-9. This compound is of interest due to its structural components which suggest various biological interactions.
Pentanoic acid derivatives, particularly those with amino and carbonyl functionalities, are known to interact with biological targets such as enzymes and receptors. The specific compound may exhibit activity as an inhibitor or modulator of certain biological pathways. For instance, compounds with similar structures have been identified as inhibitors of human arginase 1, which plays a crucial role in the urea cycle and has implications in various diseases including cancer and cardiovascular disorders .
Pharmacological Properties
The pharmacological profile of pentanoic acid derivatives suggests potential applications in therapeutic areas such as:
- Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways.
- Antioxidant activity : Compounds that mitigate oxidative stress through various mechanisms.
- Antimicrobial properties : Some derivatives have shown efficacy against bacterial strains.
Study on Enzyme Inhibition
A study conducted by Achilles et al. (2002) explored the synthesis and evaluation of new elastase substrates, which included pentanoic acid derivatives. The findings indicated that modifications to the peptide sequence could significantly alter substrate specificity for elastase, suggesting that pentanoic acid derivatives can be tailored for enhanced biological activity .
In Vitro Studies
In vitro studies have demonstrated that pentanoic acid derivatives can effectively inhibit certain enzymes linked to metabolic disorders. For example, compounds similar to pentanoic acid were tested against porcine pancreatic elastase and human polymorphonuclear elastase, revealing varying degrees of inhibition based on structural modifications .
Data Table: Biological Activity Summary
Q & A
Q. Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing -SCH3 with -OCH3 or -CH3 and compare bioactivity in enzyme inhibition assays .
- Molecular Dynamics (MD) Simulations : Model interactions between the methylthio group and target proteins using software like GROMACS .
How does the compound’s stability vary under physiological conditions, and what degradation products form?
Advanced Research Focus
Stability studies are essential for in vivo applications:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–8) and monitor degradation via LC-MS. The Boc group may hydrolyze at low pH, releasing CO2 and tert-butanol .
- Oxidative stress : Expose to H2O2 or liver microsomes to simulate metabolic oxidation. The methylthio group may oxidize to sulfoxide (-SOCH3) or sulfone (-SO2CH3) .
Data Interpretation : Compare degradation profiles with computational predictions (e.g., PubChem’s stability data for analogous compounds) .
How can contradictory reports on this compound’s bioactivity be resolved?
Data Contradiction Analysis
Discrepancies in bioactivity may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
